2-Fluoro-5-methylbenzaldehyde

Physical Property Characterization Regioisomer Identification Quality Control Specification

2-Fluoro-5-methylbenzaldehyde (C₈H₇FO, MW 138.14) is a fluorinated aromatic aldehyde featuring a fluorine substituent at the ortho (2-) position and a methyl group at the meta (5-) position relative to the formyl group. The compound is supplied as a colorless to pale yellow liquid with a density of 1.129 g/mL at 25°C, boiling point of 89°C at 15 mmHg, and refractive index of n²⁰/D 1.5160.

Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
CAS No. 93249-44-6
Cat. No. B1307339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methylbenzaldehyde
CAS93249-44-6
Molecular FormulaC8H7FO
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)C=O
InChIInChI=1S/C8H7FO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3
InChIKeyQAWILFXCNRBMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methylbenzaldehyde (CAS 93249-44-6) — Fluorinated Aromatic Aldehyde Building Block for Pharmaceutical and Agrochemical Synthesis


2-Fluoro-5-methylbenzaldehyde (C₈H₇FO, MW 138.14) is a fluorinated aromatic aldehyde featuring a fluorine substituent at the ortho (2-) position and a methyl group at the meta (5-) position relative to the formyl group [1]. The compound is supplied as a colorless to pale yellow liquid with a density of 1.129 g/mL at 25°C, boiling point of 89°C at 15 mmHg, and refractive index of n²⁰/D 1.5160 [2]. With over 340 patents citing this compound as an intermediate [3], it serves as a key synthetic building block primarily in pharmaceutical and agrochemical research for constructing fluorinated active pharmaceutical ingredients (APIs) and heterocyclic scaffolds .

Why Generic Substitution of 2-Fluoro-5-methylbenzaldehyde (CAS 93249-44-6) with Regioisomeric Analogs Fails in Synthetic Route Qualification


The precise 2-fluoro/5-methyl substitution pattern on the benzaldehyde ring governs both electronic activation of the aldehyde toward nucleophilic attack and regioselectivity in subsequent transformations [1]. Direct formylation of 4-fluorotoluene yields an inseparable ~1:7 mixture of 2-fluoro-5-methylbenzaldehyde and 5-fluoro-2-methylbenzaldehyde regioisomers, demonstrating that these positional isomers co-occur in synthesis and cannot be assumed equivalent without rigorous separation [2]. Substituting the target compound with its regioisomer (5-fluoro-2-methylbenzaldehyde, CAS 22062-53-9) alters the spatial orientation of the fluorine and methyl substituents, which impacts dipole moment, electronic distribution at the reactive aldehyde center, and downstream coupling efficiency in cross-coupling reactions [3]. For procurement in regulated pharmaceutical synthesis, validated analytical methods and process reproducibility require the exact CAS-specified isomer to avoid out-of-specification impurities and batch failure.

Quantitative Differentiation of 2-Fluoro-5-methylbenzaldehyde (CAS 93249-44-6) Versus Closest Analogs


Regioisomer-Specific Physical Property Differentiation: Boiling Point and Density Comparison

The target compound 2-fluoro-5-methylbenzaldehyde (CAS 93249-44-6) exhibits measurably distinct physical properties compared to its direct regioisomer 5-fluoro-2-methylbenzaldehyde (CAS 22062-53-9). The density of the target compound (1.129 g/mL at 25°C) is 1.4% lower than that of the regioisomer (1.145 g/mL) [1][2]. The flash point difference is more pronounced: the target compound has a flash point of 178°F (81°C), whereas the regioisomer exhibits a significantly lower flash point of 170°F (77°C) [3]. These quantifiable differences enable analytical confirmation of correct isomer procurement and provide specification benchmarks for incoming quality control.

Physical Property Characterization Regioisomer Identification Quality Control Specification

Precedented Synthetic Utility: Reduction Yield to Primary Alcohol Building Block

Reduction of 2-fluoro-5-methylbenzaldehyde with sodium borohydride in THF/MeOH (3:1) at 0°C to ambient temperature over 3 hours yields 2-fluoro-5-methylbenzyl alcohol at 76% isolated yield following HPLC purification . This established reduction yield provides a reproducible benchmark for process development and cost modeling. While direct comparator data for analog aldehydes under identical conditions is not available in the open literature, class-level inference indicates that reduction yields of substituted benzaldehydes vary with the electronic and steric influence of ring substituents [1].

Reductive Transformation Pharmaceutical Intermediate Synthesis Process Yield Optimization

Patented Pharmaceutical Intermediate: Takeda US6350749B1 Application in Cyclohexanedione Synthesis

In Takeda Chemical Industries patent US6350749B1 (Reference Example 181), 2-fluoro-5-methylbenzaldehyde is employed as a key intermediate in a multi-step sequence to produce 5-(2-fluoro-5-methylphenyl)cyclohexane-1,3-dione, a cyclohexanedione herbicide scaffold [1]. The synthetic route proceeds through an aldol condensation intermediate (4-(2-fluoro-5-methylphenyl)-3-buten-2-one) to the final cyclohexanedione product isolated as colorless crystals with mp 174°C (decomp.) and confirmed by ¹H-NMR [2]. While this patent documents the utility of the target compound as a precursor, the regioisomer 5-fluoro-2-methylbenzaldehyde is simultaneously generated as a major byproduct (~7:1 ratio) during the formylation step, underscoring the necessity of chromatographic separation to obtain the desired 2-fluoro-5-methyl isomer for downstream synthesis [3].

Pharmaceutical Patent Herbicide Intermediate Cyclohexanedione Scaffold

Commercial Specification Benchmark: HPLC Purity Grade and Physical Form

Commercially available 2-fluoro-5-methylbenzaldehyde (CAS 93249-44-6) is routinely supplied at ≥98% purity as determined by HPLC, with specification documentation available from multiple independent vendors [1]. The compound is a liquid at ambient temperature (20°C) with refractive index 1.517 . In contrast, alternative fluorinated benzaldehyde building blocks (e.g., 3-fluoro-2-methylbenzaldehyde, 4-fluoro-3-methylbenzaldehyde) exhibit different physical forms and purity grade availability, necessitating compound-specific procurement assessment. The consistency of ≥98% HPLC purity across multiple commercial sources indicates a mature supply chain with validated analytical methods for this specific regioisomer.

Quality Control Specification Procurement Benchmarking Analytical Method Validation

Validated Application Scenarios for 2-Fluoro-5-methylbenzaldehyde (CAS 93249-44-6) Based on Documented Evidence


Pharmaceutical Intermediate: Cyclohexanedione Herbicide Scaffold Synthesis

2-Fluoro-5-methylbenzaldehyde is documented in Takeda patent US6350749B1 as a precursor for 5-(2-fluoro-5-methylphenyl)cyclohexane-1,3-dione, a cyclohexanedione herbicide scaffold. The synthetic sequence requires purified 2-fluoro-5-methylbenzaldehyde free from the co-produced 5-fluoro-2-methylbenzaldehyde regioisomer (which constitutes ~87.5% of the crude formylation mixture) [1]. Procurement of the purified target isomer (CAS 93249-44-6) with certificate of analysis confirming regioisomeric purity is essential for reproducible patent implementation.

Reduced Alcohol Building Block for Downstream Functionalization

Reduction of 2-fluoro-5-methylbenzaldehyde with sodium borohydride yields 2-fluoro-5-methylbenzyl alcohol at 76% isolated yield under conditions specified in US06245761B1 . This alcohol intermediate serves as a versatile building block for subsequent transformations including esterification, etherification, and Mitsunobu reactions. The 76% yield benchmark enables process chemists to calculate material requirements and cost projections for multi-step synthetic campaigns.

Incoming Quality Control: Regioisomer Verification via Physical Property Measurement

Procurement quality control protocols can leverage the quantifiable physical property differences between 2-fluoro-5-methylbenzaldehyde (density 1.129 g/mL, flash point 178°F) and its regioisomer 5-fluoro-2-methylbenzaldehyde (density 1.145 g/mL, flash point 170°F) [2][3]. Measurement of density (±0.005 g/mL) and flash point (±2°F) provides a rapid, cost-effective method to confirm that the correct regioisomer (CAS 93249-44-6) has been received prior to committing to expensive multi-step synthesis.

Fluorinated API Intermediate Supply Chain Qualification

2-Fluoro-5-methylbenzaldehyde is referenced in over 340 patents as a synthetic intermediate [4], with commercial availability at ≥98% HPLC purity from multiple qualified vendors . This established supply chain position enables pharmaceutical development teams to qualify secondary sources for the exact CAS-specified compound without requiring new route scouting. The consistency of analytical specifications (HPLC purity, refractive index, density) across vendors supports straightforward supplier qualification documentation for regulatory CMC sections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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